NATALOE-EMODIN 8-METHYL ETHER NATALOE-EMODIN 8-METHYL ETHER
Brand Name: Vulcanchem
CAS No.: 125708-14-7
VCID: VC0136819
InChI:
SMILES:
Molecular Formula: C16H14O5
Molecular Weight: 286.282

NATALOE-EMODIN 8-METHYL ETHER

CAS No.: 125708-14-7

Cat. No.: VC0136819

Molecular Formula: C16H14O5

Molecular Weight: 286.282

* For research use only. Not for human or veterinary use.

NATALOE-EMODIN 8-METHYL ETHER - 125708-14-7

Specification

CAS No. 125708-14-7
Molecular Formula C16H14O5
Molecular Weight 286.282

Introduction

Chemical Identity and Structural Characterization

Nataloe-emodin 8-methyl ether (CAS: 125708-14-7) is a methoxylated derivative of nataloe-emodin, featuring a methoxy group at the 8-position of the parent anthraquinone structure . The parent compound, nataloe-emodin, is classified as a trihydroxyanthraquinone with the molecular formula C15H10O5 and is specifically identified as 1,2,8-trihydroxy-6-methylanthraquinone or 1,2,8-trihydroxy-6-methylanthracene-9,10-dione . The methylation at the 8-position creates nataloe-emodin 8-methyl ether, resulting in a molecular formula of C16H12O5 .

The structural nomenclature of this compound presents an interesting complexity. While commonly referred to as the 8-methyl ether, some research indicates that in terms of IUPAC numbering, this positioning may be described differently depending on the numbering system applied to the anthraquinone backbone . This highlights an important consideration for researchers working with this compound to ensure proper structural identification.

Structural Properties

The structural characteristics of nataloe-emodin 8-methyl ether can be summarized in the following table:

PropertyValueSource
CAS Number125708-14-7
Molecular FormulaC16H12O5
Parent CompoundNataloe-emodin
Functional GroupsAnthraquinone core, methoxy group, hydroxy groups
Position of Methoxylation8-position

Relationship to Nataloe-Emodin and the Emodin Family

Nataloe-emodin 8-methyl ether belongs to the broader "emodin family" of natural products, which encompasses a diverse range of biosynthetically linked fungal secondary metabolites . This family originates from the key intermediate emodin and its corresponding anthrone, giving rise to various compounds including anthraquinones, grisandienes, diphenyl ethers, benzophenones, and xanthones .

Structural Comparison with Related Compounds

The relationship between nataloe-emodin 8-methyl ether and other structurally similar compounds is noteworthy, particularly when comparing it with the isomeric 1-O-methylnataloe-emodin (CAS: 103392-51-4) . Both compounds are methyl ether derivatives of nataloe-emodin but differ in the position of the methoxy group:

CompoundCAS NumberMolecular FormulaMethoxylation PositionMolecular Weight
Nataloe-emodin 8-methyl ether125708-14-7C16H12O5Position 8~284.26 (calculated)
1-O-Methylnataloe-emodin103392-51-4C16H12O5Position 1284.26
Nataloe-emodin (parent)478-46-6C15H10O5None (hydroxyl groups)270.24

This structural variation is significant as it may influence the compound's physical properties, biological activity, and pharmaceutical potential . Research has shown that even subtle changes in the position of functional groups in anthraquinones can lead to marked differences in their bioactivity profiles .

Biosynthetic Origins and Natural Sources

Biosynthetic Pathways

The biosynthesis of the emodin family compounds, including nataloe-emodin and its derivatives, primarily occurs through the acetate-malonate (polyketide) pathway in filamentous fungi . Historical research by Gatenbeck demonstrated that emodin is formed from the condensation of 8 acetate molecules in organisms such as Talaromyces islandicus . This understanding provides insight into how nataloe-emodin 8-methyl ether may be formed naturally through subsequent methylation of the parent compound.

Analytical Characterization and Identification Methods

The identification and characterization of nataloe-emodin 8-methyl ether can be accomplished through various analytical techniques commonly used for organic compounds. While specific analytical data is limited in the search results, standard methods would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Mass Spectrometry for molecular weight verification

  • UV-Visible spectroscopy for characteristic absorption profiles

These analytical approaches are particularly important for distinguishing between the various methyl ether isomers of nataloe-emodin, as these compounds can have very similar physical and chemical properties despite having different biological activities .

Future Research Directions

The ongoing investigation of the emodin family of compounds, including nataloe-emodin 8-methyl ether, represents an active area of research with several promising directions:

  • Further elucidation of the specific bioactivities of nataloe-emodin 8-methyl ether compared to its regioisomers

  • Investigation of potential applications in various industries including pharmaceuticals, textile dyes, and cosmetics

  • Development of improved synthetic methodologies for regioselective preparation

  • Exploration of structure-activity relationships to guide the design of more potent bioactive derivatives

The relatively recent advent of the genomic era has generated significant insights into the biosynthesis of the emodin family compounds . Continued bioinformatic analyses, generation and analysis of mutant strains, heterologous expression, and in vitro assays will likely provide further understanding of nataloe-emodin 8-methyl ether and related compounds.

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